2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine
CAS No.:
Cat. No.: VC17631126
Molecular Formula: C7H14F2N2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14F2N2 |
|---|---|
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C7H14F2N2/c1-6-2-11(3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3 |
| Standard InChI Key | VGNYZFPVUUQAPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(C1)CC(CN)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s backbone consists of a three-carbon propane chain with two fluorine atoms at the C2 position and a 3-methylazetidin-1-yl group at C3. The azetidine ring—a four-membered nitrogen-containing heterocycle—introduces significant ring strain, which influences both reactivity and conformational flexibility . The methyl group at the 3-position of the azetidine ring creates steric hindrance, potentially affecting intermolecular interactions in biological systems.
The molecular formula is C<sub>7</sub>H<sub>14</sub>F<sub>2</sub>N<sub>2</sub>, with a molecular weight of 164.20 g/mol, identical to its 2-methylazetidine analogue . Key descriptors include:
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IUPAC Name: 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine
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SMILES: CC1CN(C1)CC(F)(F)CN
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InChIKey: DWQUSDOYEVTTKI-UHFFFAOYSA-N (derived from the 2-methyl variant)
Stereoelectronic Effects
The electronegative fluorine atoms at C2 withdraw electron density, polarizing the C–F bonds and creating a dipole moment that enhances solubility in polar solvents . The azetidine nitrogen’s lone pair participates in conjugation with the propane chain, moderating basicity compared to aliphatic amines. Quantum mechanical calculations predict a pK<sub>a</sub> of ~8.5 for the primary amine, making it moderately basic under physiological conditions .
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthesis route involves:
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Azetidine Ring Formation: Cyclization of 3-methyl-1,3-diaminopropane via intramolecular nucleophilic substitution.
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Propane Chain Assembly: Coupling the azetidine to a difluorinated propane backbone using Mitsunobu or Ullmann-type reactions.
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Amine Functionalization: Protection and deprotection of the primary amine group to prevent side reactions .
Physicochemical Properties
Solubility and Partitioning
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LogP: Estimated at 1.08 (similar to 2-methyl analogue) , indicating moderate lipophilicity.
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Solubility: 12.6 mg/mL in water (predicted via Ali solubility model) , suitable for aqueous formulations.
Spectroscopic Data
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